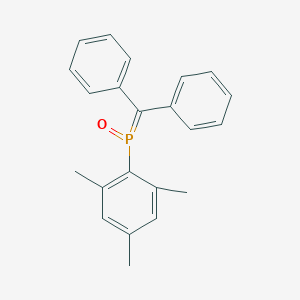
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone is a complex organophosphorus compound It is known for its unique structure, which includes a phosphine oxide group bonded to a diphenylmethylidene and a 2,4,6-trimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone typically involves the reaction of diphenylmethylidene with 2,4,6-trimethylphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include toluene and dichloromethane. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of (Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone involves its interaction with various molecular targets. The phosphine oxide group can coordinate with metal ions, making it a valuable ligand in catalysis. Additionally, the compound can participate in redox reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Similar in structure but with different substituents.
Phosphine sulfide, (diphenylmethylene)(2,4,6-trimethylphenyl): Contains a sulfide group instead of an oxide
Uniqueness
(Diphenylmethylidene)(2,4,6-trimethylphenyl)-lambda~5~-phosphanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a ligand and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
89982-79-6 |
|---|---|
Fórmula molecular |
C22H21OP |
Peso molecular |
332.4 g/mol |
InChI |
InChI=1S/C22H21OP/c1-16-14-17(2)21(18(3)15-16)24(23)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |
Clave InChI |
JAFOLXCKUCPDNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)P(=C(C2=CC=CC=C2)C3=CC=CC=C3)=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


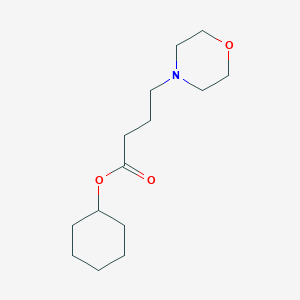
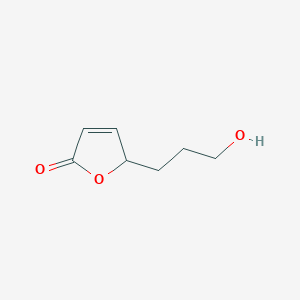
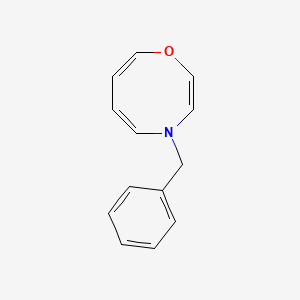
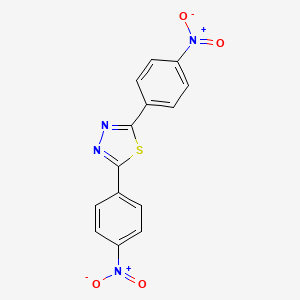
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
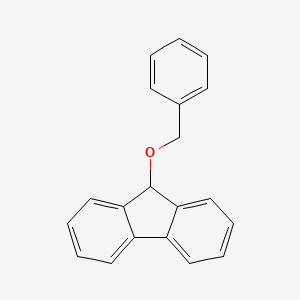
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)
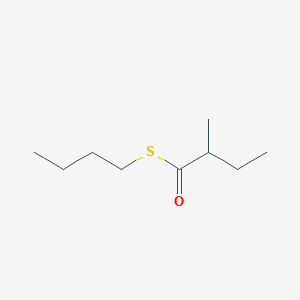
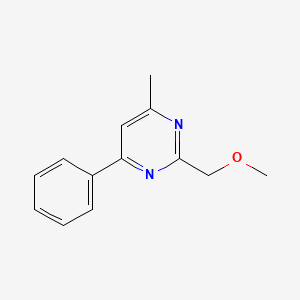
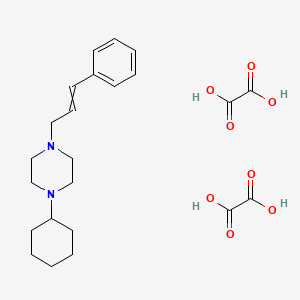
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)


